molecular formula C18H19N3OS B12018518 2-(allyloxy)benzaldehyde N-(3-methylphenyl)thiosemicarbazone CAS No. 769142-48-5

2-(allyloxy)benzaldehyde N-(3-methylphenyl)thiosemicarbazone

Cat. No.: B12018518
CAS No.: 769142-48-5
M. Wt: 325.4 g/mol
InChI Key: AEEQFUHWMALFAI-CPNJWEJPSA-N
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Preparation Methods

The synthesis of 2-(allyloxy)benzaldehyde N-(3-methylphenyl)thiosemicarbazone typically involves the reaction of 2-(allyloxy)benzaldehyde with N-(3-methylphenyl)thiosemicarbazide. The reaction is usually carried out in an appropriate solvent under controlled conditions to ensure the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and efficiency.

Chemical Reactions Analysis

2-(allyloxy)benzaldehyde N-(3-methylphenyl)thiosemicarbazone can undergo various chemical reactions, including:

Scientific Research Applications

2-(allyloxy)benzaldehyde N-(3-methylphenyl)thiosemicarbazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(allyloxy)benzaldehyde N-(3-methylphenyl)thiosemicarbazone involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming complexes that exhibit biological activity. These metal complexes can interfere with cellular processes, leading to the inhibition of microbial growth or cancer cell proliferation .

Comparison with Similar Compounds

2-(allyloxy)benzaldehyde N-(3-methylphenyl)thiosemicarbazone can be compared with other similar compounds, such as:

  • 3-(allyloxy)benzaldehyde N-(3-methylphenyl)thiosemicarbazone
  • 3-(benzyloxy)benzaldehyde N-(3-methylphenyl)thiosemicarbazone
  • 2-(allyloxy)-5-bromobenzaldehyde N-(3-methylphenyl)thiosemicarbazone These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct properties and potential applications.

Properties

CAS No.

769142-48-5

Molecular Formula

C18H19N3OS

Molecular Weight

325.4 g/mol

IUPAC Name

1-(3-methylphenyl)-3-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]thiourea

InChI

InChI=1S/C18H19N3OS/c1-3-11-22-17-10-5-4-8-15(17)13-19-21-18(23)20-16-9-6-7-14(2)12-16/h3-10,12-13H,1,11H2,2H3,(H2,20,21,23)/b19-13+

InChI Key

AEEQFUHWMALFAI-CPNJWEJPSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=S)N/N=C/C2=CC=CC=C2OCC=C

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NN=CC2=CC=CC=C2OCC=C

Origin of Product

United States

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